An In-depth Technical Guide to 1-Aminoisoquinoline: Chemical Properties and Structure
An In-depth Technical Guide to 1-Aminoisoquinoline: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Overview
1-Aminoisoquinoline is a heterocyclic aromatic amine that serves as a crucial building block in medicinal chemistry and organic synthesis.[1] Its unique structure, consisting of an isoquinoline (B145761) core with an amino group at the C1 position, imparts it with versatile chemical properties and significant biological relevance. This compound and its derivatives are integral to the development of novel pharmaceuticals, particularly those targeting neurological disorders and cancer.[1] Furthermore, its applications extend to the creation of fluorescent probes for biological imaging and as intermediates in the synthesis of advanced materials.[1] This guide provides a comprehensive overview of the core chemical properties, structural information, and relevant experimental considerations for 1-Aminoisoquinoline.
Chemical Structure and Identification
The foundational structure of 1-Aminoisoquinoline features a benzene (B151609) ring fused to a pyridine (B92270) ring, with an amine substituent at the first position of the isoquinoline ring system. This arrangement makes it a basic compound capable of participating in a variety of chemical reactions.[2]
Caption: 2D structure of 1-Aminoisoquinoline.
Table 1: Chemical Identifiers for 1-Aminoisoquinoline
| Identifier | Value | Reference(s) |
| IUPAC Name | isoquinolin-1-amine | [2][3] |
| CAS Number | 1532-84-9 | [1][4] |
| Molecular Formula | C₉H₈N₂ | [1][4][5] |
| Molecular Weight | 144.17 g/mol | [4][5] |
| InChI | 1S/C9H8N2/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H,(H2,10,11) | [6] |
| InChIKey | OSILBMSORKFRTB-UHFFFAOYSA-N | [6] |
| SMILES | Nc1nccc2ccccc12 | [7] |
| EC Number | 216-243-2 | |
| MDL Number | MFCD00024137 | [1] |
Physicochemical Properties
The physicochemical properties of 1-Aminoisoquinoline are critical for its handling, storage, and application in various experimental settings. It typically presents as a yellow to brown crystalline powder.[5][6]
Table 2: Physicochemical Data for 1-Aminoisoquinoline
| Property | Value | Reference(s) |
| Melting Point | 78-86 °C | [1] |
| 122-124 °C (lit.) | [5][6] | |
| Boiling Point | 166 °C / 8 mmHg (lit.) | [5][6][8] |
| Density | 1.1148 (estimate) | [5][9] |
| pKa | 7.62 (20 °C, μ=0.01) | [5][6][8] |
| Appearance | Yellow to brown powder or crystal | [5] |
| Storage | Keep in dark place, Inert atmosphere, Room temperature | [5][6][8] |
Note: Discrepancies in melting point values exist in the literature, which may be attributed to different purity levels or measurement techniques.
Spectral Data
Spectroscopic data is fundamental for the structural elucidation and purity assessment of 1-Aminoisoquinoline.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectra are available for 1-Aminoisoquinoline.[10][11] Spectra have been recorded in solvents such as DMSO-d6 and Chloroform-d.[10][11]
-
Mass Spectrometry (MS) : Mass spectral data, including from GC-MS analysis, confirms the molecular weight of the compound.[10]
-
Infrared (IR) Spectroscopy : IR spectra are available and provide information about the functional groups present in the molecule.[12][13]
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UV-Vis Spectroscopy : The maximum absorption wavelength (λmax) in H₂O has been reported as 335 nm.[5][6][8]
Reactivity and Synthesis
1-Aminoisoquinoline's reactivity is characterized by the basicity of its amino group, allowing it to engage in various reactions like nucleophilic substitutions.[2] This property is central to its utility as a synthetic intermediate.
Several synthetic routes to produce 1-aminoisoquinolines have been developed. These include methods such as Rh(III)-catalyzed oxidative coupling of benzamidines with alkynes and silver triflate-catalyzed reactions of 2-alkynylbenzaldoximes with amines.[7] A three-component cascade reaction has also been reported for synthesizing functionalized 1-aminoisoquinolines.[14]
Caption: Role of 1-Aminoisoquinoline as a key synthetic intermediate.
Applications in Research and Drug Development
1-Aminoisoquinoline is a highly valued scaffold in drug discovery and materials science.
-
Pharmaceutical Development : It serves as a key intermediate in the synthesis of pharmaceuticals.[1] Its derivatives have been investigated as potent and selective inhibitors of the mutant B-Raf pathway, relevant in cancer therapy.[7] It has also been used to design orally active thrombin inhibitors.[7]
-
Fluorescent Probes : The isoquinoline core is a fluorophore, and researchers utilize 1-aminoisoquinoline to create fluorescent probes for biological imaging, which aid in visualizing cellular processes.[1]
-
Organic Synthesis : It is a versatile building block for constructing more complex molecules and isoquinoline derivatives known for diverse biological activities.[1]
-
Materials Science : The compound is employed in developing advanced materials, including polymers and coatings with improved thermal and mechanical properties.[1]
Experimental Protocols
Detailed experimental protocols for specific syntheses or assays should be referenced from primary literature. However, the general methodologies for determining the key properties discussed in this guide are outlined below.
Caption: General workflow for experimental characterization.
7.1 Melting Point Determination (Capillary Method)
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A small, dry sample of crystalline 1-Aminoisoquinoline is packed into a capillary tube.
-
The tube is placed in a melting point apparatus.
-
The temperature is increased slowly (1-2 °C per minute) near the expected melting point.
-
The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.
7.2 pKa Determination (Potentiometric Titration)
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A precise amount of 1-Aminoisoquinoline is dissolved in a suitable solvent (e.g., water or a water/alcohol mixture).
-
A standardized acidic solution (e.g., HCl) is added in small, known increments.
-
The pH of the solution is measured with a calibrated pH meter after each addition.
-
A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
7.3 NMR Sample Preparation and Analysis
-
Approximately 5-10 mg of the 1-Aminoisoquinoline sample is dissolved in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6) in an NMR tube.[10]
-
The sample is vortexed until fully dissolved.
-
The NMR tube is placed in the spectrometer.
-
1H, 13C, and other relevant NMR experiments are performed.
-
The resulting spectra are processed (Fourier transform, phase correction, baseline correction) and analyzed to confirm the chemical structure.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 1532-84-9: 1-Isoquinolinamine | CymitQuimica [cymitquimica.com]
- 3. 1-Aminoisoquinoline | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 4. scbt.com [scbt.com]
- 5. chembk.com [chembk.com]
- 6. 1-Aminoisoquinoline | 1532-84-9 [chemicalbook.com]
- 7. 1-氨基异喹啉 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 1532-84-9 CAS MSDS (1-Aminoisoquinoline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. 1-Aminoisoquinoline CAS#: 1532-84-9 [m.chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. spectrabase.com [spectrabase.com]
- 12. 5-Aminoisoquinoline | C9H8N2 | CID 70766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Isoquinoline [webbook.nist.gov]
- 14. Synthesis of functionalized 1-aminoisoquinolines through cascade three-component reaction of ortho-alkynylbenzaldoximes, 2H-azirines, and electrophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
